4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyridine family This compound is characterized by the presence of a dimethylamino group, a carbonitrile group, and a keto group on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of cyanoacetamide with dimethylformamide dimethyl acetal (DMF-DMA) under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be achieved through a continuous flow process, where the reactants are fed into a reactor under optimized conditions to ensure high yield and purity. The use of catalysts and solvents that enhance the reaction rate and selectivity is common in industrial production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives with a hydroxyl group replacing the keto group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with various molecular targets and pathways. The dimethylamino group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. The compound’s ability to form hydrogen bonds and interact with enzymes and receptors is crucial for its biological activity.
Comparison with Similar Compounds
4-(Dimethylamino)pyridine: A related compound with similar structural features but different reactivity and applications.
4-Aminobenzoic acid: Another compound with an amino group attached to a benzene ring, used in different contexts.
Methylaminoquinolines: Compounds with similar amino groups but different ring structures and properties.
Properties
IUPAC Name |
4-(dimethylamino)-2-oxo-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-11(2)7-3-4-10-8(12)6(7)5-9/h3-4H,1-2H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCZCBPPRBHVIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=O)NC=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363393 |
Source
|
Record name | 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62321-91-9 |
Source
|
Record name | 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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